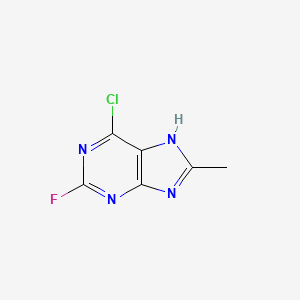
6-Chloro-2-fluoro-8-methyl-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-fluoro-8-methyl-9H-purine is a synthetic organic compound belonging to the class of purines and purine derivatives. These compounds are characterized by a pyrimidine ring fused to an imidazole ring, forming a heterocyclic aromatic structure. The presence of chlorine, fluorine, and methyl groups at specific positions on the purine ring imparts unique chemical and biological properties to this compound .
Vorbereitungsmethoden
The synthesis of 6-Chloro-2-fluoro-8-methyl-9H-purine typically involves multi-step organic reactions. One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopurine followed by fluorodediazoniation in aqueous fluoroboric acid . The reaction conditions often require careful control of temperature and pH to achieve high yields and purity. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
6-Chloro-2-fluoro-8-methyl-9H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (S_NAr) reactions, where the chlorine or fluorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include amines, thiols, and other nucleophiles, often under basic conditions or in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-fluoro-8-methyl-9H-purine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Chloro-2-fluoro-8-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the normal substrate from binding . This inhibition can disrupt cellular processes, leading to the desired therapeutic effects in medical applications .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-2-fluoro-8-methyl-9H-purine can be compared to other fluorinated purines, such as:
2-Fluoro-6-chloropurine: Similar in structure but lacks the methyl group at the 8-position.
6-Chloro-8-methyl-9H-purine: Similar but lacks the fluorine atom at the 2-position.
2-Fluoro-8-methylpurine: Similar but lacks the chlorine atom at the 6-position.
The unique combination of chlorine, fluorine, and methyl groups in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H4ClFN4 |
|---|---|
Molekulargewicht |
186.57 g/mol |
IUPAC-Name |
6-chloro-2-fluoro-8-methyl-7H-purine |
InChI |
InChI=1S/C6H4ClFN4/c1-2-9-3-4(7)11-6(8)12-5(3)10-2/h1H3,(H,9,10,11,12) |
InChI-Schlüssel |
OZIWTUHXNSLARL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1)C(=NC(=N2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



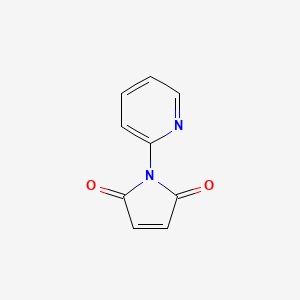
![6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one](/img/structure/B14162708.png)
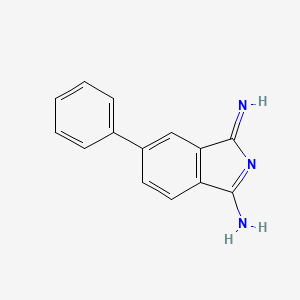
![10-Methyl-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid](/img/structure/B14162715.png)

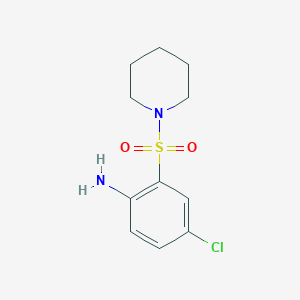
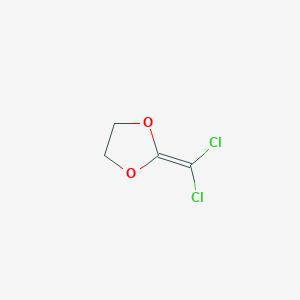
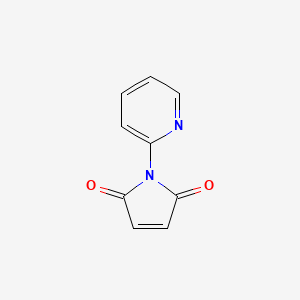
![2-[(4-Chloro-3-methylphenyl)amino]benzoic acid](/img/structure/B14162751.png)

![2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B14162758.png)
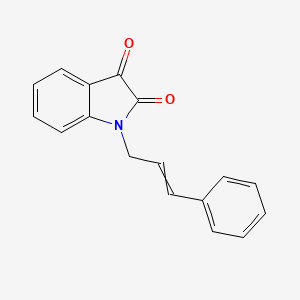
![6-(((1-Aminocyclohexyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14162780.png)
